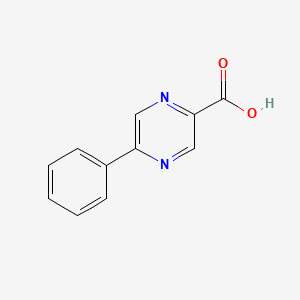

5-Phenylpyrazine-2-carboxylic acid

Description

Contextual Significance of Pyrazinecarboxylic Acid Scaffolds in Modern Organic and Medicinal Chemistry Research

The pyrazine (B50134) ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in biologically active compounds and approved drugs. The incorporation of a carboxylic acid group to form a pyrazinecarboxylic acid scaffold further enhances its potential for biological interactions. This is due to the ability of the carboxylic acid group to participate in hydrogen bonding and other interactions with biological targets such as enzymes and receptors. researchgate.net

Derivatives of pyrazinecarboxylic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov For instance, Pyrazinamide, a derivative of pyrazine-2-carboxylic acid, is a frontline drug for the treatment of tuberculosis. google.com Its active form, pyrazinoic acid, is generated within the mycobacterium and is crucial for its therapeutic effect. google.comnih.gov This has spurred extensive research into other pyrazinecarboxylic acid derivatives to combat drug-resistant strains and other microbial infections.

Furthermore, the pyrazine scaffold is a key component in a variety of other pharmacologically active agents. Research has shown that derivatives can act as inhibitors for various enzymes, highlighting the versatility of this structural class. For example, certain pyrazine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), which is relevant for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD). sigmaaldrich.com

Overview of Research Trajectories and Academic Focus Areas for 5-Phenylpyrazine-2-carboxylic Acid and Cognate Structures

While direct research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for its cognate structures, particularly those with substitutions on the pyrazine ring, provide a clear indication of its potential areas of academic and industrial focus. The primary research directions for these related compounds are centered on the discovery of new therapeutic agents.

Antimicrobial and Antitubercular Agents: A significant area of research for pyrazinecarboxylic acid derivatives is in the development of new antimicrobial agents. Building on the success of Pyrazinamide, scientists are exploring modifications to the pyrazine ring to enhance activity against Mycobacterium tuberculosis and other pathogenic bacteria. For example, studies on 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids have been conducted to create more lipophilic derivatives of pyrazinoic acid, aiming to improve penetration through the mycobacterial cell wall. google.com

Anticancer Agents: The antiproliferative activity of compounds containing a phenyl-heterocycle-carboxylic acid motif is another major research focus. For instance, phenyl-pyridine-2-carboxylic acid derivatives, which are structural isomers of the title compound, have been identified as novel cell cycle inhibitors with selectivity for cancer cells. nih.gov These compounds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in preclinical models. nih.gov This suggests that this compound and its derivatives could be promising candidates for the development of new anticancer therapies.

Enzyme Inhibition: The inhibition of specific enzymes involved in disease pathology is a key strategy in drug discovery. Derivatives of heteroaryl carboxylic acids are being explored as inhibitors of various enzymes. For example, 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. mdpi.com This line of research indicates the potential for this compound to serve as a scaffold for designing inhibitors of other clinically relevant enzymes.

Herbicidal and Agrochemical Research: The biological activity of pyrazine derivatives also extends to the agrochemical field. Substituted N-phenylpyrazine-2-carboxamides have been evaluated for their herbicidal activity, specifically as inhibitors of photosynthesis. nih.gov This demonstrates the broader applicability of the pyrazinecarboxylic acid scaffold beyond medicinal chemistry.

Data on Related Biologically Active Compounds:

| Compound/Derivative Class | Biological Activity | Research Focus |

| Phenyl-pyridine-2-carboxylic acid derivatives | Cell cycle inhibition, anticancer | Development of selective anticancer agents nih.gov |

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | Antimycobacterial | Improved treatment for tuberculosis google.com |

| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives | Xanthine oxidase inhibition | Treatment of gout mdpi.com |

| Substituted N-phenylpyrazine-2-carboxamides | Photosynthesis inhibition | Development of new herbicides nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWQQCIAIZSEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536609 | |

| Record name | 5-Phenylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-77-5 | |

| Record name | 5-Phenylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenylpyrazine 2 Carboxylic Acid and Its Key Derivatives

Direct Synthetic Routes to 5-Phenylpyrazine-2-carboxylic Acid

Direct synthesis often involves the transformation of a pre-existing, functionalized pyrazine (B50134) ring. A key approach in this category is the hydrolysis of amide precursors.

The conversion of a carboxamide group to a carboxylic acid via hydrolysis is a fundamental and widely used transformation in organic synthesis. While specific literature on the direct hydrolysis of 3-hydroxy-5-phenylpyrazine-2-carboxamide to this compound is not detailed in the provided context, the general principle is well-established. This process typically involves heating the amide in either acidic or basic aqueous conditions to cleave the amide bond.

For instance, the general transformation can be represented as follows:

Acid-Catalyzed Hydrolysis: The pyrazine-2-carboxamide is heated with a strong acid such as hydrochloric acid or sulfuric acid in water. The reaction proceeds through protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: The amide is treated with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous solution, often with heating. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt, which is then protonated in a final acidic workup step to yield the carboxylic acid.

This hydrolytic approach is contingent on the successful prior synthesis of the requisite pyrazine-2-carboxamide precursor.

Strategies for the Construction of Substituted Pyrazine Ring Systems Incorporating Phenyl Moieties

An alternative to modifying a pre-formed ring is to construct the pyrazine ring itself from acyclic precursors that already contain the necessary phenyl group. This approach allows for significant structural diversity.

The synthesis of the pyrazine ring from dinitrile precursors is a powerful method. One established route involves the reaction of diaminomaleonitrile (B72808) with a diketone. researchgate.net To achieve a phenyl-substituted pyrazine, a phenyl-containing α-dicarbonyl compound would be condensed with diaminomaleonitrile. The resulting dihydropyrazine (B8608421) intermediate can then be oxidized to the aromatic pyrazine dinitrile. Subsequent selective hydrolysis of one of the nitrile groups would yield the desired carboxylic acid.

Another relevant strategy is the cyanation of a dihalopyrazine. For example, a 2,6-dibromopyrazine (B1357810) can be converted to pyrazine-2,6-dicarbonitrile (B2728083) using reagents like copper(I) cyanide (CuCN) or through palladium-catalyzed cyanation methods. researchgate.net If the starting material were 2,6-dibromo-3-phenylpyrazine, this would lead to a phenyl-substituted pyrazine dinitrile, a direct precursor to the target acid.

Table 1: Conditions for Cyanation of Dihalopyrazines

| Catalyst/Reagent System | Solvent | Conditions | Reference |

|---|---|---|---|

| CuCN/NaCN | DMF | Reflux | researchgate.net |

| Pd(PPh₃)₄/Zn(CN)₂ | DMF | Reflux | researchgate.net |

The classical synthesis of pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation of the resulting dihydropyrazine. researchgate.net To synthesize a phenylpyrazine, one could start with phenylglyoxal (B86788) (a 1,2-dicarbonyl) and condense it with ethylenediamine. The subsequent oxidation, often carried out with oxidizing agents like copper(II) oxide or manganese dioxide, would yield phenylpyrazine. researchgate.net If the diamine component were appropriately substituted, this could lead to the formation of the pyrazinecarboxylic acid ester directly, which could then be hydrolyzed.

A more modern and sustainable approach involves the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by earth-abundant metals like manganese. nih.govacs.org For example, the self-coupling of 2-amino-1-phenylethanol (B123470) could theoretically lead to 2,5-diphenylpyrazine. nih.gov By carefully selecting a substituted β-amino alcohol and a corresponding amino acid derivative, it is plausible to construct the this compound skeleton through a related dehydrogenative condensation mechanism that generates hydrogen gas and water as the only byproducts. acs.org

Derivatization Approaches from this compound or Related Pyrazinecarboxylic Acids

Once this compound is obtained, its carboxylic acid functional group serves as a versatile handle for synthesizing a wide array of derivatives, particularly amides. The activation of the carboxylic acid is a critical first step in these transformations.

The conversion of a carboxylic acid to an acyl chloride is a common method to activate the carboxyl group for subsequent reactions, such as aminolysis to form amides. Pyrazine-2-carboxylic acids are readily converted into their corresponding pyrazine-2-carbonyl chlorides by treatment with a chlorinating agent. researchgate.net Thionyl chloride (SOCl₂) is the most frequently used reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net

The general reaction is as follows: Pyrazine-COOH + SOCl₂ → Pyrazine-COCl + SO₂ + HCl

This method is widely applied in the synthesis of various pyrazine-2-carboxamide derivatives. researchgate.net The resulting pyrazine-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with amines (anilines, benzylamines, etc.) to produce the desired amides in good yields. researchgate.net

Amidation Reactions Leading to Substituted N-Phenylpyrazine-2-carboxamides and 5-Alkylamino-N-phenylpyrazine-2-carboxamides

The conversion of the carboxylic acid group of pyrazine-2-carboxylic acids into an amide is a common and effective strategy for synthesizing a diverse library of compounds. The primary method involves a two-step process where the carboxylic acid is first activated, typically by conversion to an acyl chloride, followed by condensation with a substituted amine.

A general procedure for the synthesis of N-phenylpyrazine-2-carboxamides starts with the reaction of a substituted pyrazine-2-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like toluene (B28343) under reflux. nih.govsciforum.net The excess thionyl chloride is subsequently removed under vacuum. The resulting crude acyl chloride is then reacted with a substituted aniline (B41778) in the presence of a base, like pyridine, in a solvent such as dry acetone. nih.govsciforum.net This reaction is typically carried out at room temperature and, after completion, the product is isolated by pouring the reaction mixture into cold water, which precipitates the crude amide. sciforum.net Purification is then achieved through methods like recrystallization or column chromatography. nih.gov

This methodology has been successfully applied to produce a wide array of substituted N-phenylpyrazine-2-carboxamides by varying the substituents on both the pyrazine-2-carboxylic acid starting material and the aniline. nih.govnih.govmdpi.com For instance, starting acids have included pyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, and 5-tert-butylpyrazine-2-carboxylic acid. nih.govmdpi.com These have been coupled with various substituted anilines to yield the final amide products. nih.govnih.gov

Alternative coupling agents to thionyl chloride can also be employed for the amidation reaction. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and titanium tetrachloride (TiCl₄) have been reported for the direct condensation of carboxylic acids and amines, offering different reaction conditions and selectivities. nih.govresearchgate.net The Yamaguchi esterification, which proceeds via a mixed anhydride (B1165640), also presents a pathway to amide formation, avoiding the use of thionyl chloride. researchgate.net

The following table provides examples of substituted N-phenylpyrazine-2-carboxamides synthesized through these amidation reactions.

Table 1: Examples of Synthesized Substituted N-Phenylpyrazine-2-carboxamides

| Starting Pyrazine Acid | Aniline Derivative | Resulting Amide | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylic acid | 4-(Trifluoromethyl)aniline | N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide | nih.gov |

| Pyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide | nih.gov |

| 6-Chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | mdpi.com |

| 5-tert-Butylpyrazine-2-carboxylic acid | 4-Chloro-3-methylaniline | 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | mdpi.com |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | nih.gov |

Esterification Reactions for Prodrug Design and Lipophilicity Modulation

Esterification of the carboxylic acid group is a key strategy for modifying the physicochemical properties of drug candidates, particularly for enhancing lipophilicity and developing prodrugs. ebrary.netuobabylon.edu.iqgpi.ac.in For carboxylic acid-containing drugs, which are often ionized at physiological pH, conversion to an ester can improve membrane permeability and oral absorption. ebrary.net These ester prodrugs are designed to be stable until they are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug. uobabylon.edu.iqgpi.ac.in

In the context of pyrazine-2-carboxylic acid derivatives, esterification has been explored as a means to increase lipophilicity. nih.gov For example, a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids were converted into their corresponding methyl and propyl esters. nih.gov This conversion significantly increased the calculated partition coefficient (log P), a measure of lipophilicity. The average increase in log P for the acids compared to the parent pyrazinoic acid was about 1.59. Further esterification to methyl esters added approximately 0.28 to the log P, while conversion to propyl esters resulted in a more substantial increase of about 1.09. nih.gov

The synthesis of these esters can be achieved through standard esterification methods. One common approach is the reaction of the carboxylic acid with an alcohol (e.g., methanol (B129727) or propanol) in the presence of an acid catalyst, such as sulfuric acid, under heat. google.com Another method is the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride that subsequently reacts with an alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net While this increased lipophilicity did not consistently lead to improved antimycobacterial activity in one study, specific ester derivatives did show notable activity, highlighting the potential of this prodrug approach. nih.gov

The table below illustrates the impact of esterification on the lipophilicity of pyrazine-2-carboxylic acid derivatives.

Table 2: Lipophilicity (Calculated log P) of Selected Pyrazine-2-carboxylic Acids and Their Ester Prodrugs

| Parent Carboxylic Acid | Propyl Ester Derivative | log P (Acid) | log P (Propyl Ester) | Reference |

|---|---|---|---|---|

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acid | Propyl 3-(phenylcarbamoyl)pyrazine-2-carboxylate | 1.13 | 2.23 | nih.gov |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Propyl 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylate | 1.48 | 2.57 | nih.gov |

Introduction of Diverse Substituents on Pyrazine and Phenyl Moieties

The functionalization of the pyrazine and phenyl rings of this compound and its derivatives is critical for exploring structure-activity relationships (SAR). A variety of substituents can be introduced on both aromatic systems using several synthetic strategies.

Substituents on the pyrazine ring are often incorporated by starting with an already substituted pyrazine-2-carboxylic acid. For example, derivatives such as 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, and 5-methylpyrazine-2-carboxylic acid are common starting materials for amidation reactions, leading to final products with chloro, tert-butyl, or methyl groups on the pyrazine core. nih.govsciforum.netmdpi.com Homolytic aroylation of the pyrazine nucleus using substituted aromatic carbaldehydes has also been used to afford 5-aroylpyrazine-2-carboxylic acid derivatives. nih.gov

The phenyl moiety, typically introduced via a substituted aniline in amidation reactions or through cross-coupling reactions, can be decorated with a wide range of functional groups. These substituents are chosen to modulate electronic properties, steric bulk, and lipophilicity. Common substituents include halogens (e.g., chloro, iodo), alkyl groups (e.g., methyl), and electron-withdrawing groups (e.g., trifluoromethyl). nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Ishikura reactions, are powerful tools for creating the C-C bond between the pyrazine and phenyl rings or for further functionalizing the aryl systems. nih.gov For instance, Suzuki coupling can be used to link a pyrazine boronic acid derivative with an aryl halide, or vice versa, to construct the core 5-phenylpyrazine structure. This method allows for the pre-functionalization of either coupling partner, enabling the synthesis of a broad spectrum of derivatives. nih.gov

The following table presents a selection of derivatives with diverse substituents on both the pyrazine and phenyl rings.

Table 3: Examples of Derivatives with Diverse Substituents

| Compound Name | Pyrazine Ring Substituent(s) | Phenyl Ring Substituent(s) | Synthetic Strategy | Reference |

|---|---|---|---|---|

| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 5-tert-Butyl | 4-Chloro, 3-Methyl | Amidation | mdpi.com |

| 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 6-Chloro | 3-Iodo, 4-Methyl | Amidation | mdpi.com |

| 5-(4-Chlorobenzoyl)-pyrazine-2-carbothioamide | 5-(4-Chlorobenzoyl) | - | Homolytic Aroylation, Thionation | nih.gov |

| 5-Benzoylpyrazine-2-carbothioamide | 5-Benzoyl | - | Homolytic Aroylation, Thionation | nih.gov |

Advanced Spectroscopic and Structural Characterization of 5 Phenylpyrazine 2 Carboxylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 5-Phenylpyrazine-2-carboxylic acid, distinct signals are anticipated for the protons and carbons of the pyrazine (B50134) ring, the phenyl substituent, and the carboxylic acid group.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum is expected to provide clear signals corresponding to each unique proton environment in the molecule. The most downfield signal is predicted to be that of the carboxylic acid proton (-COOH), typically appearing as a broad singlet in the region of 10.0 to 13.0 ppm due to strong deshielding and hydrogen bonding. libretexts.org

The protons on the heterocyclic pyrazine ring are expected to be in a downfield region, likely between 8.0 and 9.5 ppm. Their exact chemical shifts and coupling patterns would be influenced by the electronic effects of the phenyl and carboxylic acid substituents. The protons of the phenyl group would typically appear as a set of multiplets in the 7.0 to 8.0 ppm range. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Pyrazine Ring (-CH) | 8.0 - 9.5 | Doublet, Singlet |

Carbon (¹³C) NMR Spectroscopic Investigations

In the ¹³C NMR spectrum, the carbon atom of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. oregonstate.edu The carbon atoms of the pyrazine and phenyl rings would resonate in the aromatic region, generally between 120 and 160 ppm. oregonstate.edu

The signals for quaternary carbons—those directly attached to other non-hydrogen atoms, such as the carbon of the carboxylic acid, the pyrazine carbon bonded to the phenyl group, and the phenyl carbon bonded to the pyrazine ring—are expected to be weaker in intensity compared to the protonated carbons. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 185 |

Nitrogen (¹⁵N) NMR Spectroscopic Investigations

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the pyrazine ring. While specific experimental data for this compound is not available, pyrazine and its derivatives typically exhibit ¹⁵N chemical shifts in a characteristic range for diazines. The precise values would be influenced by the substitution pattern and solvent effects, reflecting the electronic impact of the phenyl and carboxylic acid groups on the nitrogen nuclei.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are crucial for identifying the characteristic functional groups and analyzing the vibrational modes of the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is anticipated in the 2500-3300 cm⁻¹ region. orgchemboulder.comlibretexts.org Superimposed on this broad band would be the sharper C-H stretching vibrations of the aromatic rings, typically appearing just above 3000 cm⁻¹.

A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1680 and 1720 cm⁻¹. orgchemboulder.com The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands arising from C=C and C=N stretching vibrations of the aromatic rings, as well as various in-plane and out-of-plane bending vibrations.

Table 3: Predicted FT-IR Characteristic Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While the polar O-H and C=O bonds of the carboxylic acid would show weak signals in the Raman spectrum, the non-polar and symmetric vibrations of the aromatic rings are expected to be strong. researchgate.net

Key anticipated signals include the symmetric breathing modes of the pyrazine and phenyl rings, which are often intense in Raman spectra. acs.org The C=C stretching vibrations of the aromatic systems would also be prominent. This technique is particularly valuable for analyzing the skeletal vibrations of the fused ring system, providing data that complements the functional group information obtained from FT-IR. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₈N₂O₂), the molecular weight is 200.21 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 200.

The structure of this compound, featuring both a stable aromatic pyrazine ring and a carboxylic acid group, dictates its fragmentation. Aromatic compounds are known to produce strong molecular ion peaks due to the stability of the ring system. libretexts.org The carboxylic acid functional group, however, provides specific cleavage points.

Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl radical (-OH) and the entire carboxyl group (-COOH). libretexts.orgyoutube.comwhitman.edu

Loss of -OH: Cleavage of the C-OH bond results in a fragment ion [M-OH]⁺. For this compound, this would correspond to a peak at m/z 183.

Loss of -COOH: Cleavage of the bond between the pyrazine ring and the carboxyl group leads to the loss of a neutral COOH radical, resulting in a fragment ion [M-COOH]⁺. This would be observed at m/z 155. libretexts.orgyoutube.com

Formation of COOH⁺: A smaller peak corresponding to the carboxyl group itself, [COOH]⁺, may be observed at m/z 45. youtube.comjove.com

The stability of the phenylpyrazine cation formed after the loss of the carboxyl group would make the m/z 155 peak a significant feature in the spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Description | Predicted m/z |

| [C₁₁H₈N₂O₂]⁺ | Molecular Ion (M⁺) | 200 |

| [C₁₁H₇N₂O]⁺ | Loss of hydroxyl radical (-OH) | 183 |

| [C₁₀H₇N₂]⁺ | Loss of carboxyl radical (-COOH) | 155 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretically calculated percentages based on the compound's molecular formula, providing a crucial verification of its stoichiometry and purity. For many synthesized pyrazine derivatives, elemental analysis is a standard method of characterization. researchgate.net

The molecular formula for this compound is C₁₁H₈N₂O₂. The theoretical elemental composition is calculated as follows:

Molecular Weight: 200.21 g/mol

Carbon (C): (11 * 12.011) / 200.21 = 66.06%

Hydrogen (H): (8 * 1.008) / 200.21 = 4.03%

Nitrogen (N): (2 * 14.007) / 200.21 = 13.99%

Oxygen (O): (2 * 15.999) / 200.21 = 15.98%

In practice, the experimental results from an elemental analyzer are expected to be in close agreement with these theoretical values. For related heterocyclic compounds, analytical data is often considered acceptable when it falls within ±0.4% of the calculated values, which confirms the proposed structure and high purity of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 66.06% |

| Hydrogen | H | 1.008 | 4.03% |

| Nitrogen | N | 14.007 | 13.99% |

| Oxygen | O | 15.999 | 15.98% |

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.

While a specific single-crystal X-ray diffraction study for this compound itself is not available in the surveyed literature, studies on closely related pyrazine carboxylic acid derivatives provide insight into the type of structural information that would be obtained. researchgate.net For instance, the crystal structure of pyrazine-2,3-dicarboxylic acid dihydrate has been determined, revealing details about its crystal system, space group, and the nature of intermolecular hydrogen bonding. researchgate.net

A crystallographic analysis of this compound would be expected to reveal:

The planarity of the pyrazine ring.

The dihedral angle between the phenyl ring and the pyrazine ring, which is a measure of the twist between the two aromatic systems. In similar structures, such as 2-chloro-3-methylquinoxaline, the dihedral angle between the benzene (B151609) and pyrazine rings is very small, indicating a nearly planar conformation. researchgate.net

The orientation of the carboxylic acid group relative to the pyrazine ring.

The formation of intermolecular hydrogen bonds, likely involving the carboxylic acid groups and the pyrazine nitrogen atoms, which would dictate the crystal packing.

Table 3: Typical Parameters Obtained from X-ray Crystallographic Analysis

| Parameter | Description | Example Data Type |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). researchgate.net | Orthorhombic |

| Space Group | The specific symmetry group of the crystal (e.g., Pna2₁, P2₁/c). researchgate.net | Pna2₁ |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in angstroms (Å). researchgate.net | a = 11.352 Å, b = 7.363 Å, c = 6.454 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 90°, β = 90°, γ = 90° |

| Bond Lengths | The distances between bonded atoms in angstroms (Å). | C-C, C-N, C=O, C-O, O-H |

| Bond Angles | The angles between adjacent bonds in degrees (°). | O-C-C, C-N-C |

Computational Chemistry and Theoretical Investigations of 5 Phenylpyrazine 2 Carboxylic Acid Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely applied to understand the fundamental properties of pyrazine-based molecules.

DFT calculations are a cornerstone of computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to describe the distribution of electrons. For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are structurally related to 5-phenylpyrazine-2-carboxylic acid, DFT calculations have been performed to understand their structural and electronic properties. mdpi.comnih.gov These studies typically employ the B3LYP functional with a suitable basis set to achieve a balance between accuracy and computational cost. The optimized geometries provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and how it might interact with biological targets.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.comnih.gov

For analogues like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, FMO analysis has shown that the introduction of different aryl groups can modulate the HOMO-LUMO gap. mdpi.comnih.gov A smaller gap generally implies higher reactivity. These calculations are crucial for designing molecules with desired electronic properties.

Table 1: Frontier Molecular Orbital Data for Selected Analogues (Note: This table is representative of data found for analogues and not for this compound itself)

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-(4-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.45 | -2.89 | 3.56 |

| 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.01 | -2.54 | 3.47 |

This is an interactive table. You can sort and filter the data by clicking on the headers.

Molecules with extended π-conjugated systems and significant charge transfer, like many pyrazine (B50134) derivatives, are candidates for non-linear optical (NLO) materials. rsc.orgresearchgate.netresearchgate.netrsc.org Computational methods can predict NLO properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. For some 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations have been used to predict their hyperpolarizability. mdpi.com The presence of electron-donating and electron-withdrawing groups across the conjugated system can enhance these properties, making them interesting for applications in optoelectronics.

Molecular Docking Studies (In Silico Modeling)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

Several pyrazine derivatives have been investigated as potential inhibitors of key enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis. Molecular docking studies have been performed on analogues of this compound to assess their binding to crucial mycobacterial targets like the enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.gov

For instance, studies on pyrazine-2-carboxylic acid derivatives have shown potential binding interactions with the InhA protein. nih.gov Similarly, docking studies of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids with DprE1 have provided insights into their potential mechanism of action. nih.gov These in silico experiments help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein, guiding the design of more potent inhibitors.

Table 2: Representative Molecular Docking Results for Analogues with Mycobacterial Targets (Note: This table is illustrative and based on findings for related pyrazine derivatives)

| Analogue Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazine-2-carboxylic acid derivatives | InhA | -5.0 to -7.5 | TYR158, NAD901 |

This is an interactive table. You can sort and filter the data by clicking on the headers.

Biological Activities and Structure Activity Relationship Sar Studies of 5 Phenylpyrazine 2 Carboxylic Acid Derivatives in Vitro

Antimycobacterial Activity Research

Derivatives of 5-phenylpyrazine-2-carboxylic acid have been a subject of significant research interest for their potential as antimycobacterial agents. These studies often involve structural modifications of the parent compound to enhance efficacy against various mycobacterial species, including the causative agent of tuberculosis, Mycobacterium tuberculosis.

Efficacy against Mycobacterium tuberculosis Strains (e.g., H37Rv, H37Ra)

A number of studies have investigated the in vitro efficacy of this compound derivatives against Mycobacterium tuberculosis strains. The H37Rv strain is a commonly used virulent laboratory strain, while H37Ra is an attenuated, avirulent variant often used for initial screening due to lower biosafety requirements. nih.gov

Research has shown that certain substitutions on the pyrazine (B50134) and phenyl rings can lead to potent antimycobacterial activity. For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides displayed significant activity against M. tuberculosis H37Rv, with most compounds showing a Minimum Inhibitory Concentration (MIC) in the range of 1.56–6.25 µg/mL. nih.gov Notably, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide demonstrated an MIC of 1.56 µg/mL against this strain. nih.gov

In another study, 5-alkylamino-N-phenylpyrazine-2-carboxamides also exhibited promising results against M. tuberculosis H37Rv, with MIC values ranging from 0.78 to 3.13 µg/mL. csfarmacie.cz The length of the alkylamino chain and substitutions on the phenyl ring were found to influence the activity. For example, N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide and 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide showed MICs of 13.02 µM and 2.39 µM, respectively, against the H37Ra strain. nih.gov

Conversely, a series of 5-amino-N-phenylpyrazine-2-carboxamides were found to be ineffective against M. tuberculosis H37Rv up to a concentration of 100 µg/mL. csfarmacie.czprolekare.cz This highlights the critical role of the substituent at the 5-position of the pyrazine ring in determining antimycobacterial efficacy. Additionally, some 5-aroylpyrazine-2-carboxylic acid derivatives were synthesized, with 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide showing notable inhibitory activity against M. tuberculosis. nih.govresearchgate.net

**Table 1: In Vitro Antimycobacterial Activity of Selected this compound Derivatives against *M. tuberculosis***

| Compound | Strain | MIC (µg/mL) | MIC (µM) |

|---|---|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | H37Rv | 1.56 | - |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | H37Rv | 3.13 | - |

| N-(4-Hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | H37Ra | 3.91 | 13.02 |

| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | H37Ra | 0.78 | 2.39 |

| 5-Amino-N-phenylpyrazine-2-carboxamides (series) | H37Rv | >100 | - |

| 5-(4-Chlorobenzoyl)-pyrazine-2-carbothioamide | M. tuberculosis | - | - |

Evaluation against Atypical Mycobacterial Strains (e.g., M. kansasii, M. smegmatis, M. fortuitum, M. avium, M. aurum)

The activity of this compound derivatives has also been assessed against non-tuberculous mycobacteria (NTM), also known as atypical mycobacteria. These species can cause infections, particularly in immunocompromised individuals. nih.gov

Derivatives of 5-chloropyrazinamide have shown a broad spectrum of activity, inhibiting not only M. tuberculosis but also atypical strains like M. kansasii, M. smegmatis, M. fortuitum, and M. avium. nih.gov Specifically, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to inhibit M. kansasii and M. avium with an MIC of 12.5 µg/mL. nih.gov

In a study of 5-alkylamino-N-phenylpyrazine-2-carboxamides, several compounds were tested against M. kansasii, M. avium, M. aurum, and M. smegmatis. nih.gov However, a series of 5-amino-N-phenylpyrazine-2-carboxamides showed no efficacy against M. kansasii and M. avium at concentrations up to 100 µg/mL. csfarmacie.czprolekare.cz This further underscores the importance of the substitution pattern for broad-spectrum antimycobacterial action.

Table 2: In Vitro Activity of Selected this compound Derivatives against Atypical Mycobacteria

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii | 12.5 |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. avium | 12.5 |

| 5-Amino-N-phenylpyrazine-2-carboxamides (series) | M. kansasii | >100 |

| 5-Amino-N-phenylpyrazine-2-carboxamides (series) | M. avium | >100 |

pH-Dependent Antimycobacterial Mechanisms (inferred from pyrazinoic acid analogues)

The mechanism of action of pyrazine-containing compounds is often linked to that of pyrazinamide, a first-line anti-tuberculosis drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. nih.govnih.gov The activity of POA is notably pH-dependent. nih.govnih.govacs.org

At an acidic pH, which is characteristic of the microenvironment within certain host macrophages where mycobacteria can reside, pyrazinoic acid becomes protonated. oup.com This neutral, protonated form can more readily diffuse across the mycobacterial cell membrane. oup.com Once inside the cytoplasm, which has a more neutral pH, the molecule deprotonates, becoming a charged anion. nih.govnih.gov The accumulation of these anions and protons within the cell is thought to disrupt the membrane potential and interfere with cellular energy production, ultimately leading to cell death. nih.govoup.com This disruption of the proton motive force is considered a primary mechanism of action. nih.govacs.org It is inferred that derivatives of this compound may act through a similar pH-dependent mechanism, where their ability to function as protonophores contributes to their antimycobacterial effect.

Influence of Lipophilicity on Antimycobacterial Efficacy

Lipophilicity, often expressed as log P, is a critical physicochemical parameter that influences the ability of a drug to penetrate the lipid-rich cell wall of mycobacteria. Several studies on this compound derivatives have highlighted the role of lipophilicity in their antimycobacterial activity. nih.govprolekare.cz

In the series of 5-alkylamino-N-phenylpyrazine-2-carboxamides, the length of the alkyl chain directly impacts lipophilicity. An increase in the alkyl chain length generally leads to higher lipophilicity, which can enhance passage through the mycobacterial cell envelope and improve antimycobacterial potency, up to a certain point. nih.gov For instance, the high activity of compounds like 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide (MIC = 2.39 µM) can be partly attributed to its optimal lipophilicity. nih.gov

General Antibacterial Activity (In Vitro)

While the primary focus of research on this compound derivatives has been their antimycobacterial properties, some studies have also explored their activity against other common bacterial pathogens.

Activity Spectrum against Specific Bacterial Strains (e.g., Staphylococcus aureus)

The evaluation of this compound derivatives against a broader panel of bacteria has yielded mixed results. Generally, these compounds have not shown widespread, potent antibacterial activity comparable to their antimycobacterial effects.

However, some specific derivatives have demonstrated moderate activity against certain strains. For example, within a series of 5-amino-N-phenylpyrazine-2-carboxamides, the compound 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide was found to have moderate antibacterial activity against Staphylococcus aureus, with a reported MIC of 62.5 µM. csfarmacie.czprolekare.cz The rest of the compounds in that particular series were largely inactive against the tested bacterial strains. csfarmacie.cz This suggests that specific structural features are required for activity against non-mycobacterial species and that this class of compounds does not possess broad-spectrum antibacterial properties.

Table 3: In Vitro Antibacterial Activity of a Selected this compound Derivative

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 5-Amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 |

Antifungal Activity (In Vitro)

Derivatives of this compound have been synthesized and evaluated for their potential to inhibit the growth of pathogenic fungi. These in vitro studies are crucial for identifying lead compounds for the development of new antifungal agents.

Activity against Fungal Pathogens (e.g., Trichophyton mentagrophytes)

Research into 5-aroylpyrazine-2-carboxylic acid derivatives demonstrated notable antifungal effects. nih.gov A study involving various derivatives found that the thioamide versions of these compounds generally exhibited higher in vitro antimicrobial activity than their corresponding amide counterparts. nih.gov

Specifically, against Trichophyton mentagrophytes, the most susceptible fungal strain in the tested panel, 5-benzoylpyrazine-2-carbothioamide, was identified as the most potent inhibitor, with a Minimum Inhibitory Concentration (MIC) value below 1.95 µM/ml. nih.gov In contrast, a separate study investigating a series of eleven 5-amino-N-phenylpyrazine-2-carboxamides reported no detectable antifungal activity against the tested strains. nih.gov This highlights the critical role that specific structural modifications play in the antifungal potential of the pyrazine scaffold.

**Table 1: In Vitro Antifungal Activity of Selected Pyrazine Derivatives against *Trichophyton mentagrophytes***

| Compound | Activity against T. mentagrophytes | Source |

|---|---|---|

| 5-Benzoylpyrazine-2-carbothioamide | MIC < 1.95 µM/ml | nih.gov |

| 5-Amino-N-phenylpyrazine-2-carboxamides (series) | No activity detected | nih.gov |

Herbicidal and Photosynthesis-Inhibiting Properties (In Vitro)

Certain derivatives of pyrazine-2-carboxylic acid have been investigated for their herbicidal properties, with a focus on their ability to interfere with the fundamental process of photosynthesis.

Inhibition of Photosynthetic Electron Transport in Isolated Chloroplasts (e.g., spinach)

A key mechanism for many herbicides is the inhibition of photosynthetic electron transport (PET) in the chloroplasts of plants. Studies on substituted N-phenylpyrazine-2-carboxamides have shown that these compounds can act as inhibitors of the oxygen evolution rate (OER) in isolated spinach chloroplasts, a common model system for such assays. nih.govsemanticscholar.org

The inhibitory efficiency is typically expressed as an IC₅₀ value, which is the concentration of a compound required to cause a 50% decrease in the oxygen evolution rate compared to an untreated control. semanticscholar.org The activity of these compounds is influenced by their lipophilicity and the electronic effects of substituents on the molecule. researchgate.net For instance, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide was found to be the most active inhibitor in one study, with an IC₅₀ value of 51.0 µmol/L. nih.govresearchgate.net

Table 2: Inhibition of Photosynthetic Electron Transport (PET) in Spinach Chloroplasts by Substituted Pyrazine-2-carboxamides

| Compound | IC₅₀ (µmol/L) | Source |

|---|---|---|

| 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 51.0 | nih.govresearchgate.net |

| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | >100 | semanticscholar.org |

| 6-Chloro-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 85.0 | semanticscholar.org |

Effects on Chlorophyll (B73375) Content in Algal Cultures (e.g., Chlorella vulgaris)

The herbicidal potential of these compounds has also been assessed by measuring their impact on the chlorophyll content of the green alga Chlorella vulgaris. nih.govsemanticscholar.org A reduction in chlorophyll indicates an antialgal or growth-inhibiting effect. In these assays, the IC₅₀ value represents the concentration of the compound that causes a 50% reduction in the total chlorophyll content of the algal culture after a set period. researchgate.net

Among the tested N-phenylpyrazine-2-carboxamide derivatives, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide demonstrated the highest activity, with an IC₅₀ of 44.0 µmol/L for the reduction of chlorophyll content in Chlorella vulgaris. nih.govresearchgate.net

Table 3: Reduction of Chlorophyll Content in Chlorella vulgaris by Substituted Pyrazine-2-carboxamides

| Compound | IC₅₀ (µmol/L) | Source |

|---|---|---|

| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 44.0 | nih.govresearchgate.net |

| 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | >100 | semanticscholar.org |

| 6-Chloro-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | >100 | semanticscholar.org |

Abiotic Elicitor Effects in Plant Tissue and Cell Cultures

Beyond direct herbicidal action, pyrazine derivatives have been explored for their role as abiotic elicitors. Elicitors are chemical or physical factors that can trigger defensive or stress responses in plant cells, often leading to the enhanced production of valuable secondary metabolites. semanticscholar.org

Modulation of Flavonoid Biosynthesis and Accumulation (e.g., Ononis arvensis)

Plant tissue cultures, such as those from Ononis arvensis (rest-harrow), provide a model system to study the elicitation of secondary metabolite biosynthesis. semanticscholar.org Flavonoids are a class of secondary metabolites with various biological activities. Studies have shown that substituted N-phenylpyrazine-2-carboxamides can act as effective abiotic elicitors, significantly increasing the accumulation of flavonoids in Ononis arvensis callus cultures. nih.govresearchgate.net

The most dramatic effect was observed with 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide, which resulted in a flavonoid production of approximately 900% compared to the control after a twelve-hour elicitation period. nih.govsemanticscholar.org This demonstrates the potential of these compounds to modulate plant cell metabolism for biotechnological applications. semanticscholar.org

Table 4: Elicitor Effect of Substituted Pyrazine-2-carboxamides on Flavonoid Accumulation in Ononis arvensis Callus Cultures

| Compound | Elicitation Time (hours) | Flavonoid Production (% of Control) | Source |

|---|---|---|---|

| 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 6 | ~600% | researchgate.net |

| 12 | ~900% | nih.govsemanticscholar.org | |

| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 48 | Increased | researchgate.net |

Enhancement of Flavonolignan Production (e.g., Silybum marianum)

Derivatives of pyrazinecarboxylic acid have been identified as effective abiotic elicitors, capable of stimulating the production of flavonolignans in in vitro cultures of Silybum marianum (milk thistle). nih.govresearchgate.net The extract from milk thistle, known as silymarin (B1681676), is a complex mixture of flavonolignans, including silybin, silydianin (B192384), and silychristin (B192383), which are valued for their hepatoprotective properties. nih.govmdpi.com Research has demonstrated that introducing specific substituted pyrazinecarboxamides into S. marianum callus and suspension cultures can markedly increase the accumulation of these valuable secondary metabolites. nih.govnih.gov

For instance, 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide was shown to be an effective elicitor. nih.gov In suspension cultures of S. marianum, a 24-hour application of this compound at a concentration of 1.159 × 10⁻³ mol/L resulted in the highest recorded silydianin content (0.11%). nih.gov In callus cultures, the same compound at a lower concentration (1.159 × 10⁻⁴ mol/L) applied for 168 hours induced the maximum content of the silymarin complex (0.08%). nih.gov

Other derivatives have also shown significant elicitation effects. The application of 3-methylamide 5-tert-butylpyrazine-2-carboxylic acid at a concentration of 3.71×10⁻⁷ mol/L for 72 hours led to an 893% increase in flavonolignan production in suspension cultures compared to the control. researchgate.net Similarly, the use of 5-bromo-2-hydroxyphenylamide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (at 2.59×10⁻⁴ mol/L for 24 hours) increased flavonolignan accumulation in callus culture by approximately 1039%. researchgate.net

Studies involving N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide also confirmed their role as abiotic elicitors. nih.govresearchgate.net For example, after elicitation with N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide at a concentration of 2.53 × 10⁻³ mol/L for 72 hours, the production of silychristin increased 12-fold compared to the control sample. researchgate.net

Table 1: Effect of Pyrazinecarboxylic Acid Derivatives on Flavonolignan Production in Silybum marianum In Vitro Cultures

| Compound | Culture Type | Concentration (mol/L) | Duration (h) | Outcome |

| 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Suspension | 1.159 × 10⁻³ | 24 | Maximum silydianin content (0.11%) achieved. nih.gov |

| 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Callus | 1.159 × 10⁻⁴ | 168 | Maximum silymarin complex content (0.08%) achieved. nih.gov |

| 3-methylamide 5-tert-butylpyrazine-2-carboxylic acid | Suspension | 3.71 × 10⁻⁷ | 72 | 893% increase in flavonolignan production vs. control. researchgate.net |

| 5-bromo-2-hydroxyphenylamide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Callus | 2.59 × 10⁻⁴ | 24 | 1039% increase in flavonolignan accumulation vs. control. researchgate.net |

| N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide | Callus | 2.53 × 10⁻³ | 72 | 12-fold increase in silychristin production vs. control. researchgate.net |

In Vitro Enzyme Inhibition Studies

Investigations into Mycobacterial Fatty Acid Synthase I Inhibition by Pyrazinamide Analogues

The rise of drug-resistant tuberculosis has spurred research into new antitubercular agents and their mechanisms of action. nih.gov Pyrazinamide (PZA), a first-line antituberculosis drug, is a prodrug converted to its active form, pyrazinoic acid (POA), within the mycobacterial cell. nih.govmdpi.comasm.org A key target for these compounds is the mycobacterial fatty acid synthase I (FAS-I), an enzyme essential for the de novo synthesis of fatty acids that are crucial components of the mycobacterial cell wall. nih.govnih.govsemanticscholar.org

While POA itself has been shown to inhibit FAS-I, research has intensified on PZA analogues that exhibit broader and more potent activity. asm.orgnih.gov The analogue 5-chloro-pyrazinamide (5-Cl-PZA) is a noted irreversible inhibitor of mycobacterial FAS-I and has demonstrated a wider spectrum of antimycobacterial activity than PZA, including against PZA-resistant strains. nih.govnih.govnih.gov Studies have confirmed that 5-Cl-PZA inhibits FAS-I in both whole-cell assays and with the isolated enzyme. nih.gov The minimal structure required for FAS-I inhibition appears to be the pyrazine ring with an acyl group. asm.org

A series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides, which combine the structural motifs of 5-Cl-PZA and anilides, were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Most of these compounds showed significant activity, with Minimum Inhibitory Concentrations (MIC) typically in the range of 1.56–6.25 µg/mL. nih.gov This indicates that the core structure is effective at inhibiting mycobacterial growth, likely through the inhibition of FAS-I.

Table 2: In Vitro Antimycobacterial Activity of Selected Pyrazinamide Analogues

| Compound | Target Organism | Activity Metric | Value | Note |

| 5-Chloropyrazinamide (5-Cl-PZA) | Mycobacterium tuberculosis | Inhibition Constant (Ki) | 55 to 59 µM | Demonstrated competitive inhibition of purified FAS-I. nih.gov |

| Pyrazinamide (PZA) | Mycobacterium tuberculosis | Inhibition Constant (Ki) | 2,567 to 2,627 µM | Showed significantly weaker inhibition of FAS-I compared to 5-Cl-PZA. nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 1.56 µg/mL | Active against all tested mycobacterial strains. nih.gov |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis H37Rv | MIC | 3.13 µg/mL | Preserved good activity while being rated as non-toxic in vitro. nih.gov |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | MIC | 1.56 µg·mL⁻¹ (5 µM) | Exerted high antimycobacterial activity. mdpi.com |

| N-(2-ethylhexyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | <6.25 μg/mL | Showed the best activity among a series of synthesized analogues. its.ac.id |

| N-(4-fluorobenzyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | <6.25 μg/mL | Showed the best activity among a series of synthesized analogues. its.ac.id |

Comprehensive Structure-Activity Relationship (SAR) Analyses

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activities of this compound derivatives are highly dependent on the nature and position of substituents on both the pyrazine and phenyl rings. Systematic SAR analyses have provided insights into the structural requirements for enhancing either antimycobacterial efficacy or flavonolignan elicitation.

In the context of antimycobacterial activity, studies on N-phenylpyrazine-2-carboxamides reveal important trends. For the 5-chloro-N-phenylpyrazine-2-carboxamide series, the phenyl portion of the molecule was found to tolerate a wide variety of substituents while maintaining good activity against M. tuberculosis. nih.gov This suggests a degree of flexibility in designing analogues. However, the introduction of hydroxyl groups onto the phenyl ring was noted to decrease the in vitro cytotoxicity of the compounds, a favorable property for drug development. nih.gov For instance, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid maintained good antitubercular activity (MIC = 3.13 µg/mL) while being classified as non-toxic in two cell line models. nih.gov

Further studies on 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids found that a strong electron-withdrawing group, such as a nitro group (NO₂) at the 4-position of the phenyl ring, resulted in high antimycobacterial activity (MIC = 1.56 μg·mL⁻¹). mdpi.com This highlights the influence of electronic effects on the molecule's inhibitory potential.

Regarding the elicitation of flavonolignans, the substitution pattern is also critical. The presence of a tert-butyl group on the pyrazine ring, as seen in 3-methylamide 5-tert-butylpyrazine-2-carboxylic acid, was associated with a dramatic increase in flavonolignan production. researchgate.net The combination of a halogen (chloro) on the pyrazine ring and a substituted phenylamide group, such as in 5-bromo-2-hydroxyphenylamide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, also proved to be a powerful elicitor. researchgate.net These findings indicate that both lipophilic groups (tert-butyl) and specific halogenation patterns contribute significantly to the elicitor activity of these pyrazine derivatives.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

| Biological Activity | Structural Moiety | Substituent Effect |

| Antimycobacterial | 5-position of pyrazine ring | A chloro substituent (e.g., 5-Cl-PZA) significantly enhances FAS-I inhibition and broadens the activity spectrum compared to unsubstituted PZA. nih.govnih.gov |

| Antimycobacterial | Phenyl ring of N-phenylpyrazine-2-carboxamides | Tolerates a wide range of substituents while maintaining activity. nih.gov |

| Antimycobacterial | Phenyl ring of N-phenylpyrazine-2-carboxamides | Introduction of a hydroxyl (-OH) group tends to decrease in vitro cytotoxicity. nih.gov |

| Antimycobacterial | Phenyl ring of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids | An electron-withdrawing nitro (-NO₂) group at the 4-position enhances activity. mdpi.com |

| Flavonolignan Elicitation | Pyrazine ring | A tert-butyl group is associated with a strong increase in flavonolignan production. researchgate.net |

| Flavonolignan Elicitation | Pyrazine ring and Phenylamide moiety | A combination of a chloro group on the pyrazine ring and a bromo-hydroxy substituted phenylamide group leads to high elicitor activity. researchgate.net |

Applications of 5 Phenylpyrazine 2 Carboxylic Acid and Its Core Pyrazine Carboxylic Acid Moiety in Chemical Synthesis

Role as Versatile Synthetic Building Blocks for Complex Molecular Architectures

5-Phenylpyrazine-2-carboxylic acid and related pyrazine-carboxylic acids serve as foundational scaffolds for constructing more elaborate molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, most notably amide bond formation. This allows for the straightforward coupling of the pyrazine (B50134) core to other molecules, including amines, to generate a diverse library of derivatives.

The synthesis of this compound itself, often achieved through palladium-catalyzed cross-coupling reactions (such as Suzuki coupling) between a halogenated pyrazine ester and phenylboronic acid, highlights the modular nature of this system. googleapis.com This synthetic flexibility allows chemists to introduce a wide range of aryl groups at the 5-position, creating a platform for developing compounds with tailored steric and electronic properties.

Furthermore, the pyrazine ring can be substituted at other positions to modulate the molecule's characteristics. For instance, derivatives such as 3-methoxy-5-phenylpyrazine-2-carboxylic acid amide and 3-ethoxy-5-phenylpyrazine-2-carboxylic acid amide are synthesized from precursors, demonstrating how the core structure can be built upon to create more complex and functionalized architectures. epo.orggoogle.com These molecules are not typically the final product but are crucial intermediates whose structural features are essential for the assembly of larger, more intricate chemical entities. google.com

Intermediate in the Development of Diverse Organic Compounds, including Pharmaceutical and Agrochemical Intermediates

The structural motif of pyrazine-carboxylic acid is prominent in medicinal and agrochemical chemistry, where it acts as a key intermediate in the synthesis of active compounds.

Pharmaceutical Intermediates

Research has identified this compound and its derivatives as important intermediates for producing pharmaceutically active agents. google.com Patent literature indicates that compounds from this family are developed as muscarinic M-1 receptor agonists, which are valuable for treating various disorders of the central nervous system. googleapis.com The synthesis of these target therapeutic molecules relies on the availability of the this compound core.

Moreover, related structures underscore the importance of this chemical class. Derivatives like 3-alkoxy-5-phenylpyrazine-2-carboxylic acid amides are recognized as significant intermediates in the synthesis of pharmaceutical ingredients. epo.orggoogle.com The broader class of pyrazine compounds has been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties, making their intermediates highly valuable in drug discovery pipelines. google.com

Research Findings on Pyrazine-Carboxylic Acid Derivatives in Pharmaceuticals

| Intermediate/Derivative | Application/Finding | Source |

|---|---|---|

| This compound | Precursor to muscarinic M-1 receptor agonists for potential treatment of CNS disorders. | googleapis.com |

| 3-Alkoxy-5-phenylpyrazine-2-carboxylic acid amides | Serve as important intermediates for the production of active pharmaceutical ingredients. | epo.orggoogle.com |

| 5-Methylpyrazine-2-carboxylic acid | Used as an intermediate in the synthesis of medicines for treating diabetes and high blood fat. |

| General Pyrazine Derivatives | Investigated for a wide array of biological activities, including potential use as anticancer and anti-inflammatory agents. | google.com |

Agrochemical Intermediates

While specific applications for this compound in agriculture are not extensively documented, the core pyrazine-carboxylic acid moiety is a known building block for agrochemicals. Substituted N-phenylpyrazine-2-carboxamides, which are synthesized from the corresponding pyrazine-carboxylic acids, have been evaluated as potential herbicides. These compounds have been shown to inhibit photosynthesis, demonstrating the utility of the pyrazine-carboxylic acid scaffold in the development of new crop protection agents.

Q & A

Q. What are the common synthetic routes for 5-Phenylpyrazine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis approach is often employed, starting with functionalization of the pyrazine core. For example, chlorination of a methyl-substituted precursor (e.g., 2,5-dimethylpyrazine) using N-chlorosuccinimide (NCS) can introduce reactive sites, followed by esterification to protect the carboxylic acid group. Subsequent hydrolysis under basic conditions (e.g., K₂CO₃ in water) and acidification (HCl) yields the target compound . Optimizing reaction time (e.g., 2 hours for hydrolysis) and temperature (room temperature for mild conditions) can improve yields. Purity is enhanced via crystallization or chromatography .

Q. How can solubility be optimized for in vitro studies of this compound?

Methodological Answer: Solubility in aqueous systems is often achieved using co-solvents. A validated formulation includes:

Q. What analytical techniques are critical for confirming structure and purity?

Methodological Answer:

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and UV visualization .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., phenyl group at C5) and confirms carboxylate proton shifts .

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]⁺ for C₁₁H₉N₂O₂).

- Melting Point Analysis: Sharp decomposition near 225°C indicates purity .

Advanced Research Questions

Q. How can biocatalytic synthesis be designed for this compound?

Methodological Answer: Whole-cell biocatalysis using engineered microbial strains (e.g., E. coli) can oxidize phenyl-substituted pyrazine precursors. Key steps include:

- Enzyme Selection: Cytochrome P450 monooxygenases or dehydrogenases for regioselective oxidation.

- Process Optimization: Fed-batch fermentation with controlled aeration (DO >20%) and pH (7.0–7.5) enhances yield.

- Product Recovery: Membrane-based solvent extraction (MBSE) coupled with acid precipitation isolates the product .

Q. What methodologies enable crystallographic characterization of this compound derivatives?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD): Crystals grown via slow evaporation (e.g., ethanol/water) reveal bond angles and packing motifs.

- Density Functional Theory (DFT): Computational modeling (e.g., B3LYP/6-311G**) predicts electronic properties and validates experimental data .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) .

Q. How can this compound be incorporated into coordination polymers or metal-organic frameworks (MOFs)?

Methodological Answer: Reaction with transition metals (e.g., Ln³⁺, W⁶⁺) under hydrothermal conditions (120°C, 24 hours) forms 3D networks. Key parameters:

Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Conformational Analysis: Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method). Discrepancies may arise from solvent effects or dynamic processes.

- Variable-Temperature NMR: Identifies tautomerism or rotational barriers.

- 2D NMR (COSY, NOESY): Resolves overlapping signals and assigns coupling pathways .

Q. What strategies are effective for designing peptidomimetics based on this compound?

Methodological Answer:

- Amide Coupling: React with amino acid methyl esters (e.g., L-phenylalanine) using EDCI/HOBt in DMF.

- Biological Activity Assays: Screen against serine proteases or GPCRs via fluorescence polarization.

- Molecular Docking: AutoDock Vina predicts binding modes to targets like HIV-1 protease .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.